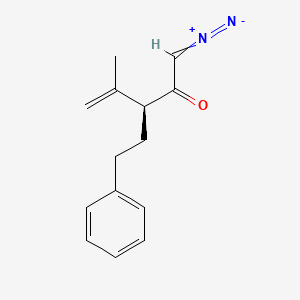
(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate is a complex organic compound with a unique structure that includes a diazonium group, a phenylethyl group, and a penta-dien-olate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate typically involves multiple steps. One common method includes the following steps:
Formation of the penta-dien-olate backbone: This can be achieved through a series of aldol condensation reactions.
Introduction of the phenylethyl group: This step often involves a Friedel-Crafts alkylation reaction.
Formation of the diazonium group: This is typically done by treating the corresponding amine with nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in the body.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-diazonio-4-methyl-3-(2-phenylethyl)penta-1,4-dien-2-olate: shares similarities with other diazonium compounds and penta-dien-olate derivatives.
Unique Features: Its unique combination of functional groups and structural features distinguishes it from other compounds.
List of Similar Compounds
- Benzene diazonium chloride
- Phenylethylamine
- Penta-1,4-dien-2-olate derivatives
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62093-40-7 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
(3S)-1-diazo-4-methyl-3-(2-phenylethyl)pent-4-en-2-one |
InChI |
InChI=1S/C14H16N2O/c1-11(2)13(14(17)10-16-15)9-8-12-6-4-3-5-7-12/h3-7,10,13H,1,8-9H2,2H3/t13-/m0/s1 |
InChI Key |
XKEMJHWFENWHNG-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=C)[C@H](CCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(=C)C(CCC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


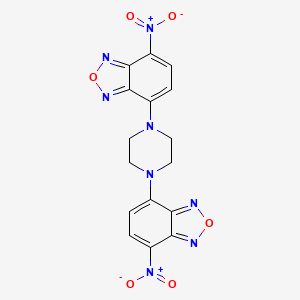
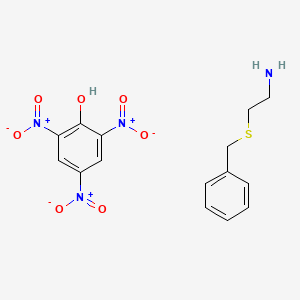
![4-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)oxy]-2-hydroxybenzoic acid](/img/structure/B14560030.png)
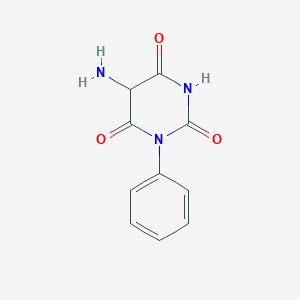
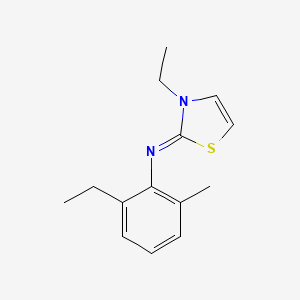
![Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane](/img/structure/B14560056.png)
![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)
![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)
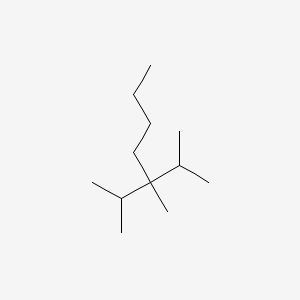
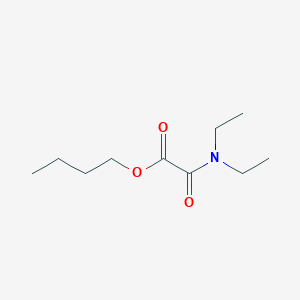



![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)
